- Bio-inspired surfactants capable of generating plant volatilesSoft Matter, 2015, 11(15), 3076-3082,
Cas no 17699-05-7 (Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)-)
![Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- structure](https://de.kuujia.com/scimg/cas/17699-05-7x500.png)
17699-05-7 structure
Produktname:Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)-
Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)-
- 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene
- ALPHA-TRANS-BERGAMOTENE
- alpha-bergamotene
- Bergamotene
- Bicyclo(3.1.1)hept-2-ene,2,6-dimethyl-6-(4-methyl-3-pentenyl)
- Einecs 241-702-9
- trans-2,6-Dimethyl-6-(4-methylpent-3-enyl)-bicyclo[3.1.1]hept-2-ene
- NISTC17699057
- α-Bergamotene
- Bicyclo(3.1.1)hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-
- DTXSID90864411
- 2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene
- .alpha.-Bergamotene
- 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene
- .alpha.-trans-Bergamotene
- 2-Norpinene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)
- NS00052721
- 2,6-Dimethyl-6-(4-methyl-3-pentenyl)bicyclo(3.1.1)hept-2-ene
- 17699-05-7
- 2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene
- 2-Norpinene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-
- CHEBI:62755
- Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-
- FT-0622209
- C17088
- 2,6-Dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene #
- Q27132146
- ALPHA-BERGAM0TENE
-
- Inchi: InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1
- InChI-Schlüssel: YMBFCQPIMVLNIU-KKUMJFAQSA-N
- Lächelt: C/C(=C/CC[C@]1([C@H]2CC=C(C)[C@@H]1C2)C)/C
Berechnete Eigenschaften
- Genaue Masse: 204.18800
- Monoisotopenmasse: 204.188
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 304
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0A^2
- XLogP3: 4.8
Experimentelle Eigenschaften
- Dichte: 0.881
- Siedepunkt: 259.5°Cat760mmHg
- Flammpunkt: 100.6°C
- Brechungsindex: 1.49
- PSA: 0.00000
- LogP: 4.72520
Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Solvents: Water ; 60 h, 25 °C
Referenz
Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- Preparation Products
- trans-nerolidol (40716-66-3)
- (E)-β-Farnesene (18794-84-8)
- cis-Nerolidol (3790-78-1)
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate (89-49-6)
- (2Z)-1-(acetyloxy)-3,7-dimethylocta-2,6-dien-1-olate (91050-14-5)
- alpha-Bisabolol (515-69-5)
- Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- (17699-05-7)
- Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (17627-44-0)
- (Z)-β-Farnesene (28973-97-9)
- (Z,E)-α-Farnesene (26560-14-5)
- Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl)- (4891-79-6)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (E,Z)- (28973-98-0)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,Z)- (28973-99-1)
- α-Farnesene (>80%) (502-61-4)
Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- Verwandte Literatur
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Pan Luo,Jian-Ming Lv,Yan-Feng Xie,Liang-Yan Xiao,Sheng-Ying Qin,Guo-Dong Chen,Xiao-Zhou Luo,Dan Hu,Hao Gao Org. Chem. Front. 2022 9 3057
-
Priyanka Singh,Raviraj M. Kalunke,Ashok P. Giri RSC Adv. 2015 5 106886
-
Gang Cao,Hao Cai,Xiaodong Cong,Xiao Liu,Xiaoqing Ma,Yajing Lou,Kunming Qin,Baochang Cai Analyst 2012 137 3828
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
-
Hong Thien Van,Tran Dinh Thang,Thao Nguyen Luu,Van Dat Doan RSC Adv. 2021 11 37767
17699-05-7 (Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)-) Verwandte Produkte
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